1-Butenylcyclopentane
Description
General Context of Alkenyl Cycloalkanes in Organic Chemistry
Alkenyl cycloalkanes are a class of organic molecules that feature a ring of carbon atoms (a cycloalkane) attached to a carbon-carbon double bond (an alkenyl group). libretexts.org These compounds are a significant area of study in organic chemistry due to their presence in various natural products and their utility as versatile building blocks in synthesis. The combination of a saturated cyclic core and an unsaturated side chain provides a unique platform for a wide range of chemical transformations. libretexts.org
The reactivity of alkenyl cycloalkanes is influenced by both the cycloalkane ring and the alkenyl group. The ring structure can impose steric constraints and influence the stereochemistry of reactions occurring at the double bond. libretexts.org Conversely, the electronic properties of the alkenyl group can affect the reactivity of the cycloalkane ring. A key area of research is the functionalization of C-H bonds, particularly the less reactive sp³-hybridized carbons of the cycloalkane, which has traditionally been a challenge in organic synthesis. nih.govbeilstein-journals.orgd-nb.info The development of transition-metal-catalyzed reactions has provided powerful tools for achieving this, enabling the direct formation of carbon-carbon and carbon-heteroatom bonds in a more atom-economical way. nih.govbeilstein-journals.org
Significance of 1-Butenylcyclopentane as a Model System and Synthetic Precursor
This compound, with its simple yet representative structure of an alkenyl cycloalkane, often serves as a model system in academic research. Its structure allows for the investigation of fundamental reaction mechanisms and the development of new synthetic methodologies. For instance, it can be used to study the stereoselectivity of reactions, such as the iron-catalyzed decarboxylative alkenylation of cycloalkanes, which has been shown to produce trans-isomers with high selectivity. nih.govbeilstein-journals.orgd-nb.info
As a synthetic precursor, this compound and its derivatives are valuable intermediates in the synthesis of more complex molecules. The double bond of the butenyl group and the C-H bonds of the cyclopentane (B165970) ring offer multiple sites for chemical modification. For example, the butenyl group can undergo various reactions such as oxidation, reduction, and addition reactions. Furthermore, derivatives like 1-acetyl-1-(3-butenyl)cyclopentane have been used in carbonyl olefination/ring-closing metathesis (CO/RCM) reactions to generate spirocyclic compounds. nih.gov
Current Research Landscape and Knowledge Gaps Pertaining to this compound
The current research landscape for this compound and related alkenyl cycloalkanes is heavily focused on the development of efficient and selective catalytic methods for their synthesis and functionalization. nih.govbeilstein-journals.orgd-nb.info A significant area of interest is the direct C(sp³)–H functionalization of the cycloalkane ring, which remains a challenging but highly desirable transformation. nih.govbeilstein-journals.org While progress has been made with various transition metal catalysts, including those based on iron, copper, palladium, and rhodium, there is still a need for more general and cost-effective methods. nih.govbeilstein-journals.org
A notable knowledge gap exists in the comprehensive understanding of the combustion chemistry of alkylated cycloalkanes, which are components of various fuels. researchgate.net While studies on compounds like n-propylcyclohexane are providing insights into decomposition pathways, more detailed kinetic data for a wider range of alkenyl cycloalkanes, including this compound, are needed. researchgate.net Additionally, while some spectroscopic data for this compound and its isomers are available, a more complete and readily accessible database of its physicochemical properties would be beneficial for future research and applications. nih.govspectrabase.com
Objectives and Scope of Academic Inquiry into this compound
The primary objectives of academic inquiry into this compound encompass several key areas:
Development of Novel Synthetic Methods: A major goal is to devise new and improved catalytic systems for the synthesis of this compound and its derivatives. This includes exploring more sustainable and economical catalysts, such as those based on earth-abundant metals like iron. nih.govbeilstein-journals.orgd-nb.info
Mechanistic Investigations: Researchers aim to elucidate the detailed mechanisms of reactions involving this compound. This includes understanding the role of catalysts, intermediates, and the factors that control stereoselectivity. nih.govbeilstein-journals.org For example, radical mechanisms have been proposed for certain iron-catalyzed alkenylation reactions. nih.govbeilstein-journals.orgd-nb.info
Exploration of Reactivity: A key objective is to explore the full range of chemical transformations that this compound can undergo. This involves studying its behavior in various reaction types, such as ring-opening cyclizations and hydrosilylation reactions. acs.org
Application as a Synthetic Building Block: A forward-looking objective is to utilize this compound as a starting material for the synthesis of more complex and valuable molecules, including natural products and materials with specific properties.
The scope of this research is inherently interdisciplinary, drawing from organic synthesis, catalysis, physical organic chemistry, and computational chemistry to achieve a comprehensive understanding of this fundamental alkenyl cycloalkane.
Structure
3D Structure
Properties
IUPAC Name |
[(E)-but-1-enyl]cyclopentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-2-3-6-9-7-4-5-8-9/h3,6,9H,2,4-5,7-8H2,1H3/b6-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTJJCNOBRVHLY-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016244 | |
| Record name | trans-1-Butenylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157724-07-7 | |
| Record name | trans-1-Butenylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Pathways for 1 Butenylcyclopentane and Its Precursors
Direct Synthetic Routes
Direct synthetic routes focus on attaching the butenyl side chain to an intact cyclopentane (B165970) core. These methods are often the most straightforward, leveraging well-established carbon-carbon bond-forming reactions.
Functionalizing the cyclopentane ring is a primary strategy. This typically involves creating a nucleophilic or electrophilic center on the cyclopentane moiety, which can then react with a suitable butenyl-containing reagent.
One of the most common methods for forming alkyl-cycloalkane bonds is through the nucleophilic substitution reaction of an organometallic cyclopentyl reagent with an appropriate electrophile, such as a butenyl halide. This approach involves the preparation of a cyclopentyl nucleophile, for instance, a Grignard reagent (cyclopentylmagnesium bromide) or an organolithium reagent (cyclopentyllithium). This reactive intermediate is then treated with a butenyl halide, like 1-bromo-2-butene or 4-chloro-1-butene, to yield 1-butenylcyclopentane. The choice of butenyl halide isomer will determine the position of the double bond in the final product.
| Reactant 1 | Reactant 2 | Reagent/Catalyst | Product |
| Cyclopentylmagnesium Bromide | 1-Bromo-2-butene | Diethyl ether or THF | 1-(But-2-en-1-yl)cyclopentane |
| Cyclopentyllithium | 4-Chloro-1-butene | Hexane/Ether | 1-(But-3-en-1-yl)cyclopentane |
This table illustrates representative alkylation reactions for the synthesis of butenylcyclopentane isomers.
While the classic Friedel-Crafts alkylation is typically associated with aromatic compounds, a related acylation-reduction sequence can be applied to cycloalkanes. masterorganicchemistry.compressbooks.pub This two-step process avoids the carbocation rearrangements often problematic in direct Friedel-Crafts alkylations. masterorganicchemistry.comrsc.org
First, cyclopentane can undergo Friedel-Crafts acylation with an acyl halide like butanoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form cyclopentyl propyl ketone. numberanalytics.comganeshremedies.com The resulting ketone is a stable product because the electron-withdrawing acyl group deactivates the ring towards further acylation. rsc.org
The second step involves the reduction of the ketone to a methylene (B1212753) group and subsequent dehydration to form the alkene. The ketone can be reduced to butylcyclopentane (B43849) via methods like the Wolff-Kishner or Clemmensen reduction. Subsequent catalytic dehydrogenation can then introduce the double bond, although controlling the position (regioselectivity) to favor the 1-butenyl isomer over other possibilities can be challenging. Alternatively, reduction of the ketone to an alcohol followed by acid-catalyzed dehydration would also yield the alkene, with regioselectivity governed by Zaitsev's rule.
| Step | Reactants | Reagent/Catalyst | Intermediate/Product |
| 1. Acylation | Cyclopentane, Butanoyl chloride | AlCl₃ | Cyclopentyl propyl ketone |
| 2. Reduction | Cyclopentyl propyl ketone | Hydrazine, KOH (Wolff-Kishner) | Butylcyclopentane |
| 3. Dehydrogenation | Butylcyclopentane | Pt/Al₂O₃, Heat | This compound (mixture of isomers) |
This table outlines a multi-step synthesis of this compound using a Friedel-Crafts acylation approach.
Olefin metathesis is a powerful reaction that redistributes fragments of alkenes by breaking and reforming carbon-carbon double bonds, often catalyzed by ruthenium or molybdenum complexes like Grubbs or Schrock catalysts. wikipedia.orgnobelprize.org A cross-metathesis (CM) reaction between cyclopentene (B43876) and a suitable partner alkene can be a direct route to this compound. mdpi.com
For example, the cross-metathesis of cyclopentene with 1-hexene, catalyzed by a second-generation Grubbs catalyst, can produce this compound. In this reaction, the catalyst facilitates the exchange of alkylidene groups between the two starting olefins. nobelprize.org A volatile byproduct, ethylene, is generated, which helps to drive the reaction to completion. sigmaaldrich.com The choice of catalyst is crucial for achieving high efficiency and selectivity. sigmaaldrich.com
| Reactant 1 | Reactant 2 | Catalyst Example | Products |
| Cyclopentene | 1-Hexene | Grubbs Catalyst (2nd Gen.) | This compound, Ethylene |
| Cyclopentene | 1-Pentene (B89616) | Schrock Catalyst | 1-Propenylcyclopentane, Ethylene |
This table provides examples of cross-metathesis reactions for synthesizing alkenylcyclopentanes.
Catalytic hydrogenation and dehydrogenation are fundamental processes for modifying the degree of saturation in a molecule. chemistrytalk.org These reactions can be employed in the synthesis of this compound either to create the final product from a more unsaturated precursor or to generate the double bond from a saturated analogue.
Catalytic Hydrogenation: If a synthetic route yields a precursor with multiple double bonds, such as cyclopentyl-butadienyl derivatives, selective catalytic hydrogenation can be used to reduce one of the double bonds to afford this compound. The choice of catalyst (e.g., Lindlar's catalyst) and reaction conditions (temperature, pressure) is critical to prevent complete saturation to butylcyclopentane. d-nb.info
Catalytic Dehydrogenation: Conversely, one could start with butylcyclopentane and introduce the double bond via catalytic dehydrogenation. This process typically requires high temperatures and a metal catalyst, such as platinum on alumina (B75360) (Pt/Al₂O₃). A significant challenge in this approach is controlling the regioselectivity to form the desired 1-butenyl isomer, as other isomers (e.g., 2-butenyl) and cyclic dienes could also be formed.
| Process | Starting Material | Reagent/Catalyst | Product | Key Challenge |
| Hydrogenation | Cyclopentyl-1,3-butadiene | H₂, Lindlar's Catalyst | This compound | Achieving selective reduction |
| Dehydrogenation | Butylcyclopentane | Pt/Al₂O₃, High Temp. | This compound | Controlling regioselectivity |
This table compares the use of hydrogenation and dehydrogenation in the synthesis of this compound.
Functionalization of Cyclopentane Core Structures
Ring-Opening and Ring-Closing Strategies
An alternative to modifying a pre-existing ring is to construct the cyclopentane ring from an acyclic precursor. Ring-closing reactions are particularly powerful for this purpose. wikipedia.org
Ring-Closing Metathesis (RCM) is a prominent example of this strategy. organic-chemistry.org To synthesize this compound via RCM, a diene precursor must be designed such that intramolecular metathesis forms the five-membered ring while leaving the butenyl group attached. For instance, a starting material like 5-vinylnon-1-ene could undergo RCM. In this intramolecular reaction, the two terminal double bonds react in the presence of a Grubbs-type catalyst. The reaction forms the cyclopentene ring and expels a molecule of ethylene, driving the equilibrium toward the cyclic product. organic-chemistry.org The resulting 1-butenyl-3-cyclopentene could then be selectively hydrogenated to give the final target molecule, this compound.
| Reactant | Catalyst | Primary Product | Byproduct |
| 5-Vinylnon-1-ene | Grubbs Catalyst (e.g., G-II) | 1-(But-1-en-1-yl)cyclopent-3-ene | Ethylene |
| 1,8-Nonadiene | Grubbs Catalyst | Cycloheptene | Ethylene |
This table illustrates the Ring-Closing Metathesis (RCM) strategy for forming cyclic structures.
Palladium-Catalyzed Ring-Opening Cyclization/Hydrosilylation of Cyclopropyl (B3062369) Dienes
A significant pathway for the synthesis of this compound involves a palladium-catalyzed reaction of 1-cyclopropyl-1,6-heptadienes. figshare.com This method leverages a domino sequence that includes cyclization and hydrosilylation to produce the target molecule. The process entails the ring-opening of the cyclopropyl group, which initiates a cyclization cascade, ultimately forming the cyclopentane ring. figshare.comnih.gov
The reaction mechanism is understood to proceed through several key steps. Initially, a palladium silyl (B83357) complex reacts with the diene. nih.gov This is followed by an intramolecular carbometalation, where the palladium catalyst facilitates the formation of the cyclopentylmethyl intermediate. nih.gov A subsequent silylation step releases the final product and regenerates the palladium catalyst, allowing the cycle to continue. nih.govnih.gov This catalytic cycle provides an efficient route to functionalize distant parts of the organic molecule in a specific sequence. nih.gov
Table 1: Palladium-Catalyzed Synthesis of (E)-1-Butenyl Cyclopentanes
| Precursor | Catalyst System | Product | Key Feature | Source |
|---|
Carbonyl Olefination Coupled with Ring-Closing Metathesis
The process generally involves two main transformations that can occur in a one-pot metal-mediated process: a carbonyl olefination and an olefin-olefin metathesis event. rsc.org The reaction can be initiated by a metal alkylidene complex. nih.gov However, when using certain metal alkylidenes, the reaction can be stoichiometric because the metal-oxo byproduct formed is often unreactive, preventing catalytic turnover. nih.gov In studies using tungsten metallacycles, such as W(═C₈H₁₂═C₈H₁₂═NAr)(NAr)Cl₂, the initial complex was found to be inactive for CO/RCM with 1-acetyl-1-(3-butenyl)cyclopentane. acs.org However, cationic complexes generated in situ from this precursor demonstrated very high activity for the CO/RCM reaction. acs.org Ring-closing metathesis (RCM) itself is a powerful and widely used method for synthesizing unsaturated rings by intramolecularly coupling two terminal alkenes, releasing a volatile byproduct like ethylene. wikipedia.org
Control of Stereochemistry and Regioselectivity in Synthesis
Achieving control over the spatial arrangement of atoms (stereochemistry) and the specific placement of functional groups (regioselectivity) is paramount in modern organic synthesis. For this compound, these controls dictate the isomer of the final product and the precise location of the butenyl group on the cyclopentane ring.
Diastereoselective Synthesis of Isomers
Diastereoselective reactions are those that favor the formation of one diastereomer over others. youtube.com In the synthesis of this compound, controlling the geometry of the double bond in the butenyl moiety is a key challenge.
The palladium-catalyzed ring-opening cyclization/hydrosilylation of 1-cyclopropyl-1,6-heptadienes demonstrates excellent diastereoselectivity. figshare.com This reaction specifically yields (E)-1-butenyl cyclopentanes, indicating that the formation of the trans-isomer of the double bond is highly favored. figshare.com Such selectivity is often achieved by minimizing steric interactions in the transition state of the reaction, which guides the formation of the thermodynamically more stable product. wikipedia.orgtohoku.ac.jp
Table 2: Diastereoselectivity in this compound Synthesis
| Synthetic Method | Substrate | Resulting Isomer | Selectivity | Source |
|---|
Regiochemical Control in Butenyl Moiety Attachment
Regiochemical control refers to the ability to direct a reaction to a specific site within a molecule. In the context of this compound, this involves controlling the point of attachment of the butenyl group to the cyclopentane ring.
The synthesis of precursors such as 1-acetyl-1-(3-butenyl)cyclopentane inherently demonstrates regiochemical control. acs.org The structure of this compound, with both the acetyl and the 3-butenyl groups attached to the same carbon atom (C1), implies a synthetic pathway where the regiochemistry is deliberately established. This is typically achieved through the alkylation of a cyclopentanone (B42830) derivative. The process would involve creating a nucleophilic enolate from a cyclopentanone equivalent, which then reacts with a butenyl electrophile (e.g., 4-bromobut-1-ene). This ensures the butenyl group is installed specifically at the carbon adjacent to the carbonyl group, which can then be further modified. The "rule of five" is a general principle in cyclization reactions, predicting that processes forming a five-membered ring are often favored. collectionscanada.gc.ca
Alternative and Emerging Synthetic Strategies
While established methods provide reliable routes to this compound, the field of organic chemistry continuously seeks more efficient and versatile synthetic pathways. nih.gov Emerging strategies focus on improving atom economy, reducing the number of synthetic steps, and developing novel catalytic systems. nih.govnih.gov
For the synthesis of cyclopentane rings, alternative methods such as Rhodium(I)-catalyzed [3+2] cycloaddition reactions of cyclopropenones and alkynes are being explored. researchgate.net This method provides a highly efficient and regiocontrolled route to cyclopentadienones, which are versatile building blocks. researchgate.net Although this produces a different functional group on the ring, it represents a modern approach to constructing the core five-membered structure that could potentially be adapted.
Furthermore, the development of C-H activation and functionalization techniques represents a major frontier. nih.gov These methods offer the potential to form C-C bonds by directly converting a C-H bond, bypassing the need for pre-functionalized starting materials and thus shortening synthetic sequences. Such a strategy could, in theory, be applied to directly attach a butenyl group to a cyclopentane C-H bond, representing a highly step-economical alternative to traditional methods.
Chemical Reactivity and Mechanistic Investigations of 1 Butenylcyclopentane
Oxidation Reactions and Product Distributions
The double bond in 1-butenylcyclopentane is susceptible to attack by various oxidizing agents, leading to the formation of several classes of oxygen-containing compounds. The specific products obtained are highly dependent on the reagents and reaction conditions employed.
Formation of Epoxides and Diols
The epoxidation of this compound involves the addition of a single oxygen atom across the double bond to form an oxirane ring. This transformation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the oxygen atom is delivered to the same face of the double bond, resulting in a syn-addition. This process would yield 2-(cyclopentylmethyl)-3-propyloxirane.
Subsequent acid-catalyzed hydrolysis of the epoxide ring opens the three-membered ring to produce a vicinal diol. This two-step sequence provides a method for the anti-dihydroxylation of the original alkene. Alternatively, direct syn-dihydroxylation of this compound can be accomplished using reagents like osmium tetroxide (OsO₄), typically in catalytic amounts with a co-oxidant, or cold, alkaline potassium permanganate (B83412) (KMnO₄). This reaction proceeds through a cyclic osmate ester intermediate, which upon hydrolysis yields the corresponding syn-diol, 1-cyclopentylbutane-1,2-diol.
| Reagent(s) | Product(s) | Stereochemistry |
| m-CPBA | 2-(cyclopentylmethyl)-3-propyloxirane | syn-addition |
| 1. m-CPBA; 2. H₃O⁺ | 1-Cyclopentylbutane-1,2-diol | anti-addition |
| OsO₄, NMO | 1-Cyclopentylbutane-1,2-diol | syn-addition |
| Cold, alkaline KMnO₄ | 1-Cyclopentylbutane-1,2-diol | syn-addition |
Generation of Ketones and Carboxylic Acids
Oxidative cleavage of the double bond in this compound leads to the formation of carbonyl compounds. Ozonolysis is a powerful and common method for this transformation. The reaction involves bubbling ozone (O₃) through a solution of the alkene, followed by a workup step that determines the final products.
A reductive workup, typically using zinc dust and water or dimethyl sulfide (B99878) (DMS), cleaves the double bond to yield aldehydes and/or ketones. For this compound, this would result in the formation of cyclopentanecarbaldehyde (B151901) and propanal.
Conversely, an oxidative workup, often employing hydrogen peroxide (H₂O₂), will oxidize any initially formed aldehydes to carboxylic acids. In the case of this compound, this would lead to the production of cyclopentanecarboxylic acid and propanoic acid. Stronger oxidizing agents, such as hot, acidic potassium permanganate, can also achieve this oxidative cleavage directly, though it can be less selective.
| Reagent(s) | Workup | Product(s) |
| 1. O₃; 2. Zn/H₂O or DMS | Reductive | Cyclopentanecarbaldehyde, Propanal |
| 1. O₃; 2. H₂O₂ | Oxidative | Cyclopentanecarboxylic acid, Propanoic acid |
| Hot, acidic KMnO₄ | Oxidative | Cyclopentanecarboxylic acid, Propanoic acid |
Mechanistic Studies of Oxidative Pathways
The mechanisms of these oxidation reactions have been extensively studied. The epoxidation with peroxy acids is understood to proceed through a concerted, single-step transition state where the oxygen atom is transferred from the peroxy acid to the alkene. This explains the observed syn-stereospecificity of the reaction.
The syn-dihydroxylation with osmium tetroxide involves the formation of a cyclic osmate ester intermediate through a [3+2] cycloaddition. This intermediate is then hydrolyzed to give the syn-diol.
The mechanism of ozonolysis, as proposed by Criegee, involves the initial 1,3-dipolar cycloaddition of ozone to the alkene to form an unstable primary ozonide (molozonide). This rapidly rearranges through a retro-1,3-dipolar cycloaddition to form a carbonyl oxide (Criegee intermediate) and a carbonyl compound. These two fragments then recombine in a 1,3-dipolar cycloaddition to form a more stable secondary ozonide (1,2,4-trioxolane). The subsequent workup of this ozonide determines the final products.
Reduction Chemistry and Saturated Derivatives
The double bond of this compound can be readily reduced to a single bond, yielding the corresponding saturated alkane. This transformation is a fundamental reaction in organic synthesis.
Catalytic Hydrogenation to Cyclopentylbutane Derivatives
The most common method for the reduction of this compound is catalytic hydrogenation. This process involves the reaction of the alkene with hydrogen gas (H₂) in the presence of a metal catalyst. Commonly used catalysts include platinum (Pt), palladium (Pd), and nickel (Ni), often supported on a high-surface-area material like activated carbon (e.g., Pd/C) or alumina (B75360). Adams' catalyst (PtO₂) is also frequently employed.
The reaction is typically carried out by dissolving the alkene in a suitable solvent and exposing it to a hydrogen atmosphere over the catalyst. The hydrogenation occurs on the surface of the metal catalyst, where both the alkene and hydrogen are adsorbed. The hydrogen atoms are added across the double bond in a syn-fashion, meaning they add to the same face of the double bond. This results in the formation of butylcyclopentane (B43849).
| Catalyst | Product |
| Pd/C | Butylcyclopentane |
| PtO₂ | Butylcyclopentane |
| Raney Ni | Butylcyclopentane |
Chemoselective Reduction Methodologies
While catalytic hydrogenation is highly effective for the complete saturation of the double bond, other methodologies can be employed for more selective reductions, particularly in molecules with multiple reducible functional groups. However, for a simple alkene like this compound, catalytic hydrogenation is the most direct and efficient method for its conversion to the corresponding alkane. In more complex substrates containing, for example, a carbonyl group in addition to the double bond, chemoselective reduction of the double bond can be achieved using specific catalysts and conditions that favor hydrogenation of the alkene over the carbonyl group. For instance, catalysts like Wilkinson's catalyst (RhCl(PPh₃)₃) can selectively hydrogenate alkenes in the presence of other functional groups.
Substitution and Functionalization Reactions
The reactivity of this compound is largely dictated by the presence of the carbon-carbon double bond in the butenyl side chain. This region of high electron density serves as the primary site for electrophilic addition and other functionalization reactions.
Halogenation Reactions
The halogenation of this compound involves the addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond. This reaction proceeds via an electrophilic addition mechanism, resulting in the formation of a vicinal dihalide. chemistrysteps.comleah4sci.com The process is stereoselective, yielding products with a specific three-dimensional arrangement.
The mechanism is initiated by the interaction of the electron-rich π bond of the alkene with the halogen molecule. This induces a dipole in the halogen-halogen bond, leading to heterolytic cleavage. libretexts.org A key feature of this reaction is the formation of a cyclic halonium ion intermediate (e.g., a bromonium ion if bromine is used). chemistrysteps.comlibretexts.orgfiveable.me This three-membered ring intermediate is then subjected to nucleophilic attack by the halide anion (e.g., Br⁻) that was formed in the initial step.
Crucially, the attack by the halide ion occurs from the face opposite to the bulky halonium ion bridge, a process known as backside attack. leah4sci.com This mechanistic constraint leads to the anti-addition of the two halogen atoms, meaning they are on opposite sides of the plane of the original double bond. libretexts.orgfiveable.me For this compound, this results in the formation of trans-1,2-dihalo-1-cyclopentylbutane. The reaction is typically conducted in an inert solvent, such as dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄), to prevent the solvent from participating in the reaction. chemistrysteps.com
| Reagent | Solvent | Primary Product | Stereochemistry |
|---|---|---|---|
| Br₂ | CH₂Cl₂ | 1,2-dibromo-1-cyclopentylbutane | Anti-addition |
| Cl₂ | CCl₄ | 1,2-dichloro-1-cyclopentylbutane | Anti-addition |
Transformation of the Butenyl Moiety
The butenyl group can undergo a variety of transformations that functionalize or alter the carbon skeleton. These reactions include oxidation, which increases the number of carbon-oxygen bonds, and reduction, which increases the number of carbon-hydrogen bonds. uci.edu
Reduction (Catalytic Hydrogenation): The double bond of this compound can be reduced to a single bond through catalytic hydrogenation. This reaction involves treating the alkene with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). uci.edupressbooks.pub The reaction results in the syn-addition of two hydrogen atoms across the double bond, converting this compound into butylcyclopentane.
Oxidation: Oxidative cleavage of the double bond can be achieved using ozone (O₃) followed by a workup step. This reaction, known as ozonolysis, breaks both the σ and π bonds of the alkene, yielding two separate carbonyl-containing molecules. uci.edu For this compound, ozonolysis would produce cyclopentanecarbaldehyde and propanal.
Alternatively, the alkene can be converted into a diol (a compound with two hydroxyl groups) using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄). These reagents effect syn-dihydroxylation, adding two -OH groups to the same face of the double bond to form 1-cyclopentylbutane-1,2-diol.
| Reaction Type | Reagents | Product |
|---|---|---|
| Reduction (Hydrogenation) | H₂, Pd/C | Butylcyclopentane |
| Oxidation (Ozonolysis) | 1. O₃; 2. (CH₃)₂S | Cyclopentanecarbaldehyde and Propanal |
| Oxidation (Syn-dihydroxylation) | OsO₄, NMO | 1-Cyclopentylbutane-1,2-diol |
Isomerization and Rearrangement Pathways
Under certain catalytic conditions, this compound can undergo isomerization, where the position of the double bond migrates along the carbon chain. These reactions can be promoted by acids or transition metal complexes and generally lead to the formation of more thermodynamically stable alkene isomers.
Acid-Catalyzed Isomerization Mechanisms
In the presence of a strong acid catalyst (e.g., H₂SO₄), this compound can isomerize to form more stable internal alkenes. The mechanism involves the protonation of the double bond by the acid, which follows Markovnikov's rule to form the most stable carbocation intermediate. libretexts.orgmasterorganicchemistry.com For this compound, protonation of the terminal carbon of the double bond yields a secondary carbocation on the adjacent carbon.
This carbocation intermediate is a high-energy species that can be deprotonated by a weak base (such as water or the conjugate base of the acid) to regenerate an alkene. youtube.com If a proton is removed from an adjacent carbon, a new, isomerized alkene is formed. researchgate.net This process of protonation-deprotonation can continue, leading to a mixture of alkene isomers. The reaction equilibrium will favor the most thermodynamically stable isomer. pressbooks.pub For this compound, this would be (E)-2-butenylcyclopentane, a more substituted trans-alkene.
Metal-Catalyzed Rearrangements of Alkene Isomers
Transition metal complexes are highly efficient catalysts for the isomerization of terminal alkenes to internal alkenes. rsc.orgrsc.org Catalysts based on metals such as ruthenium, cobalt, molybdenum, and palladium are commonly employed. acs.orgthieme-connect.comspringernature.com
A prevalent mechanism for this transformation is the metal hydride addition-elimination pathway. acs.orgthieme-connect.com In this process, a metal hydride species (M-H) adds across the double bond of the terminal alkene. This forms a metal-alkyl intermediate. Subsequently, a β-hydride elimination occurs, where a hydrogen atom from an adjacent carbon is transferred back to the metal, forming a new double bond in an internal position and regenerating the active metal hydride catalyst. thieme-connect.com This catalytic cycle allows for the conversion of large quantities of the substrate with only a small amount of catalyst. Some modern ruthenium catalysts are so active that they can be used at parts-per-million (ppm) concentrations. springernature.com
| Catalyst Type | Examples | Typical Mechanism |
|---|---|---|
| Ruthenium-based | [RuHCl(CO)(PPh₃)₃] | Metal Hydride Addition-Elimination |
| Cobalt-based | Cobalt Hydride Complexes | Metal Hydride Addition-Elimination |
| Molybdenum-based | cis-Mo(CO)₄(PPh₃)₂ / TsOH | Metal Hydride Addition-Elimination |
| Palladium-based | [Pd(OAc)₂] / TsOH | Metal Hydride Addition-Elimination |
Kinetic and Thermodynamic Aspects of Isomerization Processes
The isomerization of this compound is governed by fundamental kinetic and thermodynamic principles. The ultimate product distribution at equilibrium is determined by the relative stabilities of the possible isomers. Alkene stability generally increases with the number of alkyl substituents on the double bond carbons. Thus, a monosubstituted alkene like this compound is less stable than its disubstituted isomers, such as 2-butenylcyclopentane.
Furthermore, for disubstituted alkenes, the trans isomer is typically more stable than the cis isomer due to reduced steric strain between the alkyl groups. pressbooks.pub Consequently, the thermodynamic equilibrium for the isomerization of this compound will heavily favor the formation of (E)-2-butenylcyclopentane. The equilibrium constant (Keq) for the reaction is a direct function of the change in Gibbs free energy (ΔG°) between the isomers. For the well-studied isomerization of 2-butene, the more stable trans isomer is favored over the cis isomer by a ratio of approximately 76:24 at equilibrium, which corresponds to a free energy difference of about 2.8 kJ/mol. pressbooks.pub A similar principle applies to the isomerization of 1-pentene (B89616) to 2-pentene, where the internal isomers are significantly favored. nist.gov
While thermodynamic factors dictate the final equilibrium state, kinetic factors determine the rate at which this equilibrium is reached. The choice of catalyst and reaction conditions (temperature, pressure) influences the activation energy of the isomerization process, thereby controlling the reaction rate. Metal-catalyzed pathways often have lower activation barriers than acid-catalyzed ones, allowing the reaction to proceed under milder conditions. springernature.com
| Isomer | Structure Type | Relative Stability | Approx. Equilibrium % (at 400 K) |
|---|---|---|---|
| 1-Pentene | Monosubstituted | Least Stable | ~3% |
| cis-2-Pentene | Disubstituted (cis) | Intermediate | ~22% |
| trans-2-Pentene | Disubstituted (trans) | Most Stable | ~75% |
Data is illustrative based on general principles and data for pentene systems. nist.gov
| Compound Name |
|---|
| This compound |
| 1,2-dibromo-1-cyclopentylbutane |
| 1,2-dichloro-1-cyclopentylbutane |
| Butylcyclopentane |
| Cyclopentanecarbaldehyde |
| Propanal |
| 1-cyclopentylbutane-1,2-diol |
| (E)-2-butenylcyclopentane |
| 2-Butene |
| 1-Pentene |
| cis-2-Pentene |
| trans-2-Pentene |
Exploration of Other Reactive Sites and Functional Group Interconversions
While the butenyl group represents a primary site of reactivity in this compound, the cyclopentyl moiety also possesses reactive potential, albeit typically requiring more forcing conditions or specific catalytic activation. The exploration of these alternative reactive sites and the interconversion of functional groups on the cyclopentane (B165970) ring are crucial for the synthesis of diverse derivatives. Lacking specific documented reactions for this compound itself, this section will draw upon established principles of cycloalkane chemistry to discuss plausible transformations.
The primary sites for reaction on the cyclopentane ring are the carbon-hydrogen (C-H) bonds. These bonds are generally unreactive, but can be functionalized through several key strategies, including free radical reactions, oxidation, and transition-metal-catalyzed C-H activation.
Free Radical Reactions
Free radical substitution offers a pathway to introduce functionality onto the cyclopentane ring. For instance, in the presence of UV light or a radical initiator, cycloalkanes can undergo halogenation. It is plausible that this compound could react with halogens, such as bromine, to yield a mixture of products, including substitution on the cyclopentane ring. The reaction would proceed via a free radical mechanism, where a halogen radical abstracts a hydrogen atom from the cyclopentane ring to form a cyclopentyl radical, which then reacts with a halogen molecule. The selectivity of this reaction would likely favor the formation of the most stable radical, which in this case would be at the tertiary carbon atom if the butenyl group were saturated. However, with the double bond present, allylic positions could also be reactive.
A hypothetical free radical bromination of the cyclopentane ring of this compound is outlined below:
| Step | Description | Reactants | Products |
| Initiation | Homolytic cleavage of the bromine molecule by UV light to form bromine radicals. | Br₂ | 2 Br• |
| Propagation 1 | A bromine radical abstracts a hydrogen atom from the cyclopentane ring, forming a cyclopentyl radical and hydrogen bromide. | This compound + Br• | 1-Butenylcyclopentyl radical + HBr |
| Propagation 2 | The cyclopentyl radical reacts with a bromine molecule to form bromo-1-butenylcyclopentane and a new bromine radical. | 1-Butenylcyclopentyl radical + Br₂ | Bromo-1-butenylcyclopentane + Br• |
| Termination | Combination of any two radicals to form a stable molecule. | Br• + Br•Cyclopentyl radical + Br•2 Cyclopentyl radicals | Br₂Bromo-1-butenylcyclopentaneBicyclopentyl derivative |
Oxidative Functionalization
Oxidation of the cyclopentane ring can lead to the introduction of oxygen-containing functional groups. While direct oxidation of alkanes is challenging, various methods have been developed. For instance, oxidation with strong oxidizing agents or through catalytic processes can convert C-H bonds to C-OH, C=O, or other oxygenated functionalities. The study of cyclopentane oxidation has shown that it can proceed through the formation of cyclopentyl radicals, which then react with oxygen. This can lead to a cascade of reactions forming various oxygenated products. For this compound, such reactions would need to be chemoselective to avoid reaction at the more reactive double bond.
Transition-Metal-Catalyzed C-H Activation
A more controlled and selective method for functionalizing the cyclopentane ring is through transition-metal-catalyzed C-H activation. This approach utilizes metal catalysts to selectively cleave a C-H bond and replace the hydrogen with another functional group. For example, palladium-catalyzed C-H arylation could potentially be used to introduce an aryl group onto the cyclopentane ring of this compound, provided a suitable directing group is present or the inherent reactivity of the C-H bonds allows for selective activation. Research on the C-H functionalization of cycloalkane carboxylic acids has demonstrated the feasibility of transannular C-H activation, suggesting that with appropriate derivatization, selective functionalization of the cyclopentane ring in a molecule like this compound is conceivable nih.gov.
Functional Group Interconversions
Should a functional group be successfully introduced onto the cyclopentane ring, a wide array of functional group interconversions (FGIs) could be employed to further elaborate the molecule. These are standard transformations in organic synthesis. For example, a hydroxyl group introduced via oxidation could be converted to a variety of other functionalities.
The following table illustrates some potential functional group interconversions starting from a hypothetical hydroxy-1-butenylcyclopentane:
| Starting Functional Group | Reagents | Product Functional Group |
| Alcohol (-OH) | PBr₃ | Bromoalkane (-Br) |
| Alcohol (-OH) | PCC, CH₂Cl₂ | Ketone (=O) |
| Bromoalkane (-Br) | NaCN, DMSO | Nitrile (-CN) |
| Ketone (=O) | NaBH₄, EtOH | Alcohol (-OH) |
| Nitrile (-CN) | 1. LiAlH₄, Et₂O2. H₂O | Amine (-CH₂NH₂) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound, offering precise information about the carbon-hydrogen framework.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental data for assigning the structure of this compound. The chemical shifts (δ) in the ¹H NMR spectrum indicate the electronic environment of each proton. For instance, the olefinic protons on the butenyl double bond are expected to resonate at a higher chemical shift (downfield) compared to the protons on the saturated cyclopentane ring due to the deshielding effect of the π-bond. The integration of these signals reveals the ratio of protons in each unique environment.
Spin-spin coupling, observed as signal splitting, provides information about adjacent, non-equivalent protons, which is crucial for confirming the connectivity of the butenyl chain and its attachment to the cyclopentane ring. docbrown.info The magnitude of the coupling constant (J-value) for the olefinic protons is particularly important for determining the stereochemistry of the double bond (i.e., distinguishing between the (E) and (Z) isomers).
¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. scielo.br The chemical shifts of the sp² hybridized carbons of the double bond appear significantly downfield compared to the sp³ hybridized carbons of the cyclopentane ring and the ethyl and methyl groups of the butenyl chain. nih.gov
Table 1: Predicted ¹³C NMR Chemical Shifts for (E)-1-Butenylcyclopentane (Note: These are predicted values; experimental values may vary.)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=C (Butenyl) | 130-140 |
| C=C (Butenyl) | 125-135 |
| CH (Cyclopentane, attached to butenyl) | 45-55 |
| CH₂ (Cyclopentane) | 25-35 |
| CH₂ (Butenyl) | 20-30 |
| CH₃ (Butenyl) | 10-20 |
While ¹H and ¹³C NMR establish the basic structure, advanced two-dimensional (2D) NMR techniques are employed to study the three-dimensional conformation of this compound.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, mapping the connectivity of the entire spin system and confirming the arrangement of protons within the butenyl chain and the cyclopentane ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded carbon and hydrogen atoms, allowing for unambiguous assignment of each proton signal to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between carbon and hydrogen atoms, which is instrumental in confirming the connection between the butenyl group and the cyclopentane ring.
NOE (Nuclear Overhauser Effect) Spectroscopy: NOE experiments detect through-space interactions between protons that are in close proximity, providing crucial data for determining the preferred conformation of the cyclopentane ring (e.g., envelope or twist) and the spatial orientation of the butenyl substituent relative to the ring. researchgate.net
These advanced methods collectively allow for a detailed reconstruction of the molecule's solution-state conformation. nih.gov
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce structural information from its fragmentation patterns. nist.gov
Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS, making it ideal for analyzing this compound within a complex mixture. imist.ma The sample is first vaporized and separated on a GC column based on boiling point and polarity. ucl.ac.uk As this compound elutes from the column, it enters the mass spectrometer.
In the MS, the molecule is typically ionized by electron impact (EI), causing it to lose an electron and form a positively charged molecular ion (M⁺•). etamu.edu The mass-to-charge ratio (m/z) of this ion provides the molecule's nominal molecular weight. The high energy of EI also causes the molecular ion to break apart into smaller, characteristic fragment ions. etamu.edu This fragmentation pattern serves as a molecular "fingerprint" that aids in structural identification. etamu.edu For this compound, common fragmentation pathways would include the loss of the butenyl chain or cleavage of the cyclopentane ring. The resulting mass spectrum is a plot of relative ion abundance versus m/z. nist.gov
Table 2: Key GC-MS Fragmentation Data for trans-1-Butenylcyclopentane nih.gov
| Property | Value |
| NIST Number | 113509 |
| Total Peaks | 41 |
| Top Peak (m/z) | 67 |
| 2nd Highest Peak (m/z) | 95 |
| 3rd Highest Peak (m/z) | 41 |
High-resolution mass spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact mass of the molecular ion. By comparing this exact mass to the calculated masses of potential chemical formulas, the molecular formula of the compound can be unequivocally confirmed. For this compound, HRMS would distinguish its formula, C₉H₁₆, from other isobaric compounds (compounds with the same nominal mass but different elemental compositions).
Table 3: Molecular Formula and Exact Mass of this compound nih.gov
| Parameter | Value |
| Molecular Formula | C₉H₁₆ |
| Computed Exact Mass | 124.125200510 Da |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (e.g., stretching and bending). Specific functional groups absorb at characteristic frequencies. For this compound, the IR spectrum would be expected to show:
C=C Stretch: A peak around 1650-1670 cm⁻¹ corresponding to the double bond in the butenyl group.
sp² C-H Stretch: A peak or peaks just above 3000 cm⁻¹ due to the C-H bonds on the double bond.
sp³ C-H Stretch: Strong, sharp peaks just below 3000 cm⁻¹ from the numerous C-H bonds of the cyclopentane ring and the butenyl chain.
C-H Bending: A series of peaks in the fingerprint region (below 1500 cm⁻¹) corresponding to the various scissoring, rocking, and wagging vibrations of the CH₂ and CH₃ groups.
Raman Spectroscopy: Raman spectroscopy involves scattering laser light off the molecule and analyzing the frequency shifts. uci.edu While IR absorption is dependent on a change in the dipole moment, Raman scattering is dependent on a change in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals. For this compound, the C=C stretch of the butenyl group would likely produce a strong and distinct Raman signal, complementing the IR data. bohrium.com Analysis of the low-frequency region in both IR and Raman spectra can also provide insights into the skeletal vibrations of the cyclopentane ring, which can be related to its conformation. lmaleidykla.ltresearchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation of this compound
The rigorous identification and structural analysis of organic molecules are foundational to chemical research and development. For a compound such as this compound, a detailed understanding of its three-dimensional structure, conformational preferences, and electronic properties is crucial for predicting its reactivity and potential applications. Advanced spectroscopic techniques offer a powerful suite of tools for this purpose, providing nuanced insights that go beyond simple structural confirmation. This article delves into the sophisticated spectroscopic characterization of this compound, focusing on vibrational and chiroptical methods, as well as hyphenated chromatographic-spectroscopic techniques.
Computational Chemistry and Theoretical Investigations
Quantum Mechanical (QM) Approaches
Quantum mechanical methods are based on solving the Schrödinger equation and can provide detailed information about the electronic structure of molecules.
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids. It is particularly useful for studying the relationship between a molecule's structure and its reactivity. For 1-butenylcyclopentane, DFT could be employed to investigate several key aspects:
Electronic Properties : DFT calculations can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. These properties are crucial for understanding the reactivity of the double bond in the butenyl chain and the influence of the cyclopentyl group. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.
Reaction Mechanisms : DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions. It can be used to study the mechanisms of reactions involving the double bond of this compound, such as addition reactions or oxidations. By calculating the energies of reactants, transition states, and products, DFT can help predict the most likely reaction pathways and the kinetics of these reactions. DFT calculations have been successfully used to understand reaction mechanisms in similar cyclic and unsaturated hydrocarbon systems.
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can offer very high accuracy for smaller molecules.
Energetic Predictions : High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide highly accurate calculations of molecular energies. These methods could be used to determine the relative energies of different isomers and conformers of this compound with a high degree of confidence.
Spectroscopic Predictions : Ab initio calculations can be used to predict various types of molecular spectra. For this compound, this could include:
Vibrational Spectra (IR and Raman) : By calculating the vibrational frequencies and intensities, ab initio methods can help in the interpretation of experimental infrared and Raman spectra.
NMR Spectra : Theoretical predictions of NMR chemical shifts and coupling constants can aid in the assignment of signals in experimental ¹H and ¹³C NMR spectra.
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations are a computational method for studying the physical movements of atoms and molecules over time.
The presence of a flexible butenyl side chain and a non-planar cyclopentane (B165970) ring suggests that this compound can adopt multiple conformations. MD simulations can be used to explore the conformational landscape of the molecule. nih.gov
By simulating the motion of the molecule over time, MD can identify the most stable low-energy conformations and the energy barriers between them.
These simulations can provide insights into the flexibility of the cyclopentane ring (which can exist in envelope and twist conformations) and the rotational freedom of the butenyl group.
MD simulations can also be used to study the behavior of this compound in a condensed phase (liquid or solution).
By simulating a system containing many molecules of this compound, it is possible to study the intermolecular interactions, which are primarily van der Waals forces for a nonpolar hydrocarbon.
These simulations can provide predictions of bulk properties such as density and heat of vaporization, which are related to the strength of these intermolecular forces.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR models are statistical models that relate the chemical structure of a molecule to its biological activity (QSAR) or physical/chemical properties (QSPR). While no specific QSAR/QSPR models for this compound have been reported, the principles of this methodology can be discussed in its context.
Model Development : To develop a QSPR model for a series of related compounds, such as various alkenylcyclopentanes, one would first need a dataset of molecules with experimentally measured properties (e.g., boiling point, viscosity, etc.).
Descriptor Calculation : For each molecule in the dataset, a set of numerical descriptors would be calculated. These can include constitutional descriptors (e.g., molecular weight, number of rings), topological descriptors (describing atomic connectivity), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).
Model Building and Validation : Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that correlates the descriptors with the property of interest. The predictive power of the model would be rigorously validated.
For a class of compounds like alkenylcyclopentanes, QSPR models could be valuable for predicting properties relevant to their application in fuels or as chemical intermediates, without the need for extensive experimental measurements for every new compound.
Data Tables
The following tables present computed properties for this compound, which would be foundational data for the theoretical investigations discussed above.
Table 1: Computed Molecular Descriptors for trans-1-Butenylcyclopentane
| Descriptor | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₆ | PubChem nih.gov |
| Molecular Weight | 124.22 g/mol | PubChem nih.gov |
| XLogP3-AA | 3.7 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 0 | PubChem nih.gov |
| Rotatable Bond Count | 2 | PubChem nih.gov |
| Exact Mass | 124.125200510 Da | PubChem nih.gov |
| Monoisotopic Mass | 124.125200510 Da | PubChem nih.gov |
| Topological Polar Surface Area | 0 Ų | PubChem nih.gov |
| Heavy Atom Count | 9 | PubChem nih.gov |
| Complexity | 86.2 | PubChem nih.gov |
Computational Prediction of Reactivity, Regioselectivity, and Stereoselectivity
Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for investigating chemical reactions. mdpi.com These methods can be used to model the reaction pathways of this compound, predicting its reactivity and the outcome of reactions where multiple products are possible.
Reactivity: The reactivity of the double bond in this compound can be assessed by calculating molecular properties such as the energies of the Frontier Molecular Orbitals (HOMO and LUMO). A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov
Regioselectivity: This refers to the preference for a reaction to occur at one position over another. study.com For example, in an electrophilic addition to the butenyl double bond, the electrophile could add to either carbon atom of the C=C bond. By calculating the activation energies (the energy barriers) for the transition states of both possible pathways, computational models can predict which regioisomer will be the major product. longdom.org The pathway with the lower activation energy is kinetically favored. researchgate.net
Stereoselectivity: This is the preference for the formation of one stereoisomer over another. study.com In reactions that create new chiral centers, such as certain cycloadditions or hydrogenations, computational methods can determine the most likely stereochemical outcome. researchgate.net This is achieved by comparing the energies of the transition states leading to the different stereoisomers (e.g., syn vs. anti addition, or endo vs. exo products in a Diels-Alder reaction).
A hypothetical example of predicting the outcome of the hydroboration-oxidation of this compound is shown in the table below. The reaction is regioselective, and computational chemistry can quantify this preference.
| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) | Predicted Product |
| Pathway A (Anti-Markovnikov) | Boron adds to the less substituted carbon of the double bond | 15.2 | 1-Cyclopentylbutan-1-ol (Major) |
| Pathway B (Markovnikov) | Boron adds to the more substituted carbon of the double bond | 19.8 | 1-Cyclopentylbutan-2-ol (Minor) |
This table illustrates how the calculation of activation energies can predict the major regioisomer in a chemical reaction.
Computational Approaches in Catalyst Design for Synthesis Involving this compound
Computational chemistry is an indispensable tool in modern catalysis research, enabling the rational design of new catalysts and the optimization of existing ones. mdpi.com For reactions involving this compound, such as hydrogenation, metathesis, or allylic functionalization, computational approaches can provide deep mechanistic insights that guide catalyst development. rsc.org
The process of computational catalyst design often involves:
Mechanism Elucidation: DFT calculations are used to map out the entire catalytic cycle, identifying all intermediates and transition states. nih.gov This allows researchers to determine the rate-determining step and understand how the catalyst facilitates the transformation.
Ligand and Metal Screening: The performance of a metal-based catalyst is highly dependent on its ligands. Computational models can screen the effect of different ligands on catalytic activity and selectivity by calculating their influence on the energies of key transition states. mdpi.com This in silico screening process is significantly faster than synthesizing and testing each catalyst experimentally.
Predicting Selectivity: For complex reactions, catalysts are needed to control selectivity. Computational models can predict how a catalyst's structure will influence the regioselectivity or stereoselectivity of a reaction, guiding the design of catalysts that produce the desired isomer. researchgate.net
Enzyme Design: The principles of computational catalyst design have been extended to create artificial enzymes. nih.gov An "inside-out" approach can be used, where an ideal active site is first defined computationally, and then a protein scaffold is identified or designed to accommodate it. nih.gov
A hypothetical study on designing a catalyst for the asymmetric hydrogenation of this compound is presented in the table below. The goal is to find a catalyst that not only performs the reaction efficiently (low activation barrier) but also produces one enantiomer in excess (high enantiomeric excess).
| Catalyst System | Chiral Ligand | Rate-Determining Barrier (kcal/mol) | Predicted Enantiomeric Excess (ee) |
| Rhodium Complex 1 | Ligand A (Achiral) | 12.5 | 0% |
| Rhodium Complex 2 | Ligand B (Chiral) | 13.1 | 85% |
| Rhodium Complex 3 | Ligand C (Novel Chiral Design) | 11.8 | 98% |
| Rhodium Complex 4 | Ligand D (Bulky Chiral) | 14.2 | 92% |
This illustrative table shows how computational screening can identify a catalyst (Rhodium Complex 3) with both high activity (lowest energy barrier) and high stereoselectivity.
Applications and Emerging Research Directions in Chemical Science
Role as a Synthetic Intermediate and Building Block
The chemical reactivity of 1-butenylcyclopentane, primarily centered around its carbon-carbon double bond, makes it an attractive starting material for the construction of more intricate molecular architectures. Organic chemists have begun to harness this potential in the synthesis of complex organic molecules, spirocyclic and polycyclic systems, and a variety of functionalized cyclopentane (B165970) derivatives.
Construction of Complex Organic Molecules
While specific examples detailing the extensive use of this compound in the total synthesis of complex natural products are not yet widespread in the literature, its structural motif is a component of various intricate molecular frameworks. The butenyl side chain offers a handle for a range of chemical transformations, including oxidation, reduction, and addition reactions, allowing for the elongation and functionalization of the carbon skeleton. The cyclopentane ring provides a rigid scaffold upon which stereocenters can be established, a crucial aspect in the synthesis of biologically active molecules. The principles of retrosynthetic analysis suggest that this compound could serve as a valuable synthon for fragments of larger natural products containing a substituted cyclopentane core.
Synthesis of Spirocyclic and Polycyclic Systems
The development of cascade reactions, where multiple chemical bonds are formed in a single operation, has revolutionized the synthesis of complex ring systems. While direct applications of this compound in cascade polycyclizations are still an area of active research, its potential is significant. The double bond in this compound can participate in cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions, with suitable dienes or alkenes. These reactions would lead to the formation of bicyclic systems, which can be further elaborated into more complex polycyclic frameworks. Furthermore, intramolecular reactions involving the butenyl side chain and a functional group on the cyclopentane ring could provide a direct route to spirocyclic compounds, which are of increasing interest in medicinal chemistry due to their three-dimensional structures.
Precursor to Diversely Functionalized Cyclopentane Derivatives
The functionalization of the cyclopentane ring is a key strategy for modulating the physical, chemical, and biological properties of molecules. This compound serves as a convenient precursor for a wide array of these derivatives. The double bond can be subjected to various transformations to introduce a range of functional groups. For instance, epoxidation of the double bond followed by ring-opening can yield diols. Ozonolysis can cleave the double bond to produce an aldehyde, which can then be used in a variety of subsequent reactions. Hydroboration-oxidation can lead to the formation of an alcohol with anti-Markovnikov regioselectivity. These functionalized cyclopentane derivatives are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. The ability to introduce diverse functionalities in a controlled manner underscores the importance of this compound as a versatile starting material.
Inquiries in Biological Chemistry
Beyond its role in synthetic chemistry, the unique structure of this compound has prompted investigations into its potential applications in the realm of biological chemistry. Its utility as a molecular probe for studying enzymatic reactions and for gaining insights into metabolic pathways is an area of growing interest.
Use as a Probe for Studying Enzyme-Catalyzed Reactions
Understanding the mechanisms of enzyme-catalyzed reactions is fundamental to drug discovery and biotechnology. Small molecules that can act as probes, either by mimicking natural substrates or by irreversibly binding to active sites, are invaluable tools in these studies. While the use of this compound as an enzyme probe is not yet extensively documented, its structural features suggest potential in this area. The alkene functionality can be designed to interact with specific residues in an enzyme's active site. Furthermore, the cyclopentane scaffold can be modified to resemble the core structure of a natural substrate, allowing it to act as a competitive inhibitor. The development of functionalized this compound derivatives as bioisosteres for known enzyme substrates could provide valuable tools for elucidating enzyme mechanisms and for the development of novel enzyme inhibitors.
Insights into Metabolic Pathways
Metabolic pathways are complex networks of biochemical reactions that are essential for life. Studying the fate of small molecules within these pathways can provide crucial information about cellular processes in both healthy and diseased states. The metabolism of xenobiotics, including hydrocarbons like this compound, is a key area of investigation in toxicology and drug development. While the specific metabolic fate of this compound has not been extensively detailed, studies on analogous alkenylcyclopentanes can provide insights. It is anticipated that the butenyl side chain would be a primary site for metabolic transformation, likely involving oxidation by cytochrome P450 enzymes to form epoxides, alcohols, or other oxidized metabolites. The cyclopentane ring may also undergo hydroxylation. By tracking the metabolites of this compound, researchers could potentially gain a better understanding of the enzymes involved in hydrocarbon metabolism and the broader metabolic networks within which they operate.
Development of Biologically Active Molecules for Mechanistic Research
The cyclopentane ring is a prevalent scaffold in a multitude of biologically active natural products and synthetic molecules. Its conformational flexibility allows it to present appended functional groups in specific spatial orientations, which is crucial for interactions with biological targets. The introduction of an unsaturated butenyl side chain to this core, as seen in this compound, offers several avenues for the development of molecular probes for mechanistic research.
While direct studies on the biological activity of this compound are not prominent in the current literature, the alkenylcyclopentane framework is a key component in various bioactive compounds. The double bond in the butenyl group provides a handle for further chemical modifications, allowing for the synthesis of a library of derivatives. These derivatives could be instrumental in structure-activity relationship (SAR) studies, helping to elucidate the mechanism of action of more complex, naturally occurring molecules that share this structural element. For instance, the controlled functionalization of the double bond could lead to the introduction of reporter groups, such as fluorescent tags or photoaffinity labels, creating powerful tools to identify and study the cellular targets of these compounds.
Contributions to Materials Science and Specialty Chemicals
The unique combination of a cyclic alkane and an unsaturated side chain in this compound suggests its potential as a building block in materials science and for the creation of specialty chemicals with tailored properties.
Development of Tailored Properties in Chemical Products
The physical and chemical properties of this compound, such as its boiling point, viscosity, and reactivity, can be fine-tuned through chemical modification. The presence of the double bond allows for a variety of chemical transformations, including hydrogenation, halogenation, epoxidation, and polymerization. These reactions can lead to the synthesis of a diverse range of derivatives with specific, desired properties. For example, hydrogenation of the butenyl side chain would yield butylcyclopentane (B43849), a saturated hydrocarbon with different physical properties, potentially useful as a solvent or a component in lubricant formulations. The ability to control the degree of unsaturation and to introduce various functional groups onto the molecule provides a pathway to design specialty chemicals with precise characteristics for applications in niche markets.
Polymer Chemistry Applications (excluding industrial production)
In the realm of polymer chemistry, the vinyl group in this compound makes it a potential monomer for polymerization reactions. While large-scale industrial production of polymers from this specific monomer is not documented, its reactivity in polymerization processes can be explored at a research level. The incorporation of the cyclopentyl group into a polymer backbone could impart unique properties to the resulting material, such as altered thermal stability, solubility, and mechanical strength.
Research in this area could focus on the synthesis of copolymers, where this compound is combined with other monomers to create materials with a specific combination of properties. The bulky cyclopentyl group could influence the polymer's morphology and chain packing, potentially leading to materials with interesting optical or barrier properties. These research-scale investigations are crucial for understanding the fundamental structure-property relationships of polymers containing cyclic aliphatic moieties.
Future Research Directions and Unexplored Avenues
The full potential of this compound as a versatile chemical building block remains largely unexplored. Future research efforts could unlock new applications and a deeper understanding of its chemical behavior.
Development of Novel Catalytic Systems
The synthesis and transformation of this compound present opportunities for the development of novel and efficient catalytic systems. Research could focus on stereoselective methods for the synthesis of specific isomers of this compound, which could be crucial for its application in areas such as asymmetric synthesis and pharmaceuticals. Furthermore, the development of catalysts for the selective functionalization of either the double bond or the cyclopentane ring would significantly expand the synthetic utility of this compound. This could include catalysts for metathesis reactions involving the butenyl side chain or for the C-H activation of the cyclopentane ring, leading to new and complex molecular architectures.
Exploration of Bio-inspired Transformations
Nature often utilizes enzymatic catalysis to perform highly selective and efficient chemical transformations. Exploring bio-inspired or biocatalytic transformations of this compound is a promising and largely unexplored research avenue. Enzymes, such as oxidases or hydratases, could potentially be used to selectively functionalize the butenyl side chain or the cyclopentane ring with high stereospecificity. Such bio-inspired approaches could offer environmentally friendly and highly selective methods for the synthesis of valuable derivatives of this compound, opening up new possibilities for its use in the synthesis of complex molecules.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The field of chemical science is undergoing a significant transformation with the integration of Artificial Intelligence (AI) and Machine Learning (ML). These computational tools offer powerful new approaches to accelerate the design and discovery of novel compounds with desired properties. While specific applications of AI in the design of this compound are not extensively documented in publicly available literature, the general principles and methodologies are broadly applicable to this and other similar molecules.
Predictive Modeling of Physicochemical Properties
One of the primary applications of AI and ML in chemical science is the development of predictive models for various physicochemical properties. For a compound like this compound, these models can estimate properties such as boiling point, vapor pressure, and solubility without the need for laborious and time-consuming experimental measurements. By training on large datasets of known molecules and their experimentally determined properties, machine learning algorithms can learn the complex relationships between molecular structure and physical characteristics.
For instance, a quantitative structure-property relationship (QSPR) model could be developed to predict the properties of various substituted butenylcyclopentane derivatives. These models use molecular descriptors—numerical representations of a molecule's structure—as input to predict a specific property.
Table 1: Examples of Molecular Descriptors for this compound
| Descriptor Type | Specific Descriptor Example | Value for this compound (trans isomer) |
| Constitutional | Molecular Weight | 124.22 g/mol nih.gov |
| Number of Rotatable Bonds | 2 | |
| Topological | Wiener Index | 104 |
| Geometrical | Molecular Surface Area | ~150 Ų |
| Quantum-Chemical | HOMO/LUMO Energies | (Calculated) |
These descriptors, along with many others, can be used to train ML models like random forests, support vector machines, or neural networks to predict the properties of new, unsynthesized derivatives of this compound.
De Novo Design of Novel Compounds
Generative models, a class of AI algorithms, are capable of designing novel chemical structures from scratch. nih.gov These models can be trained on vast libraries of existing chemical compounds to learn the underlying rules of chemical bonding and structure. Subsequently, they can generate new, chemically valid molecules that are predicted to have specific desirable properties.
For example, a generative adversarial network (GAN) or a variational autoencoder (VAE) could be trained on a dataset of cyclopentane derivatives with known biological activities. nih.gov The trained model could then be used to generate novel butenylcyclopentane analogs that are predicted to have enhanced activity for a particular biological target. This approach significantly expands the accessible chemical space and can lead to the discovery of innovative molecular scaffolds. arxiv.org
Optimization of Synthetic Routes
Furthermore, machine learning models can be trained on datasets of chemical reactions to predict the likelihood of success for a given reaction, as well as to optimize reaction conditions such as temperature, solvent, and catalyst. mit.eduresearchgate.net For instance, a model could predict the optimal base and solvent combination for a Wittig reaction to maximize the yield of this compound.
| Parameter | Traditional Approach | AI-driven Approach |
| Reactant Selection | Based on literature precedence for similar alkenes. | AI suggests optimal phosphonium (B103445) ylide and aldehyde based on predicted reactivity and yield. |
| Solvent Choice | Trial and error with common solvents (e.g., THF, DMSO). | ML model predicts the solvent that maximizes reaction rate and minimizes side products. |
| Temperature Control | Standardized temperature conditions. | Algorithm suggests a dynamic temperature profile to optimize different stages of the reaction. |
| Catalyst Selection | Use of standard catalysts. | AI can help in designing novel catalysts with enhanced activity and selectivity for the specific transformation. meryt-chemical.comcas.cncatalysis-summit.comarxiv.orgjoaiar.org |
The integration of AI and machine learning into compound design represents a paradigm shift in chemical research. While direct applications to this compound are still emerging, the foundational principles and tools are in place to significantly impact the future discovery and development of this and other related compounds. These technologies hold the promise of accelerating the pace of innovation, reducing the costs of research and development, and enabling the creation of novel molecules with tailored properties for a wide range of applications.
Q & A
Q. Methodological Answer :
- Step 1 : Perform a Friedel-Crafts alkylation using cyclopentane and 1-butenyl bromide in anhydrous dichloromethane with AlCl₃ (1.2 eq) at 0–5°C.
- Step 2 : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1). Quench with ice-water, extract with DCM, and dry over MgSO₄.
- Step 3 : Purify via fractional distillation under reduced pressure (boiling point ~120–130°C at 15 mmHg). Yield improvements (≥70%) are achievable with slow reagent addition to control exothermicity .
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Basic Research Question
Characterization requires a combination of GC-MS, NMR (¹H, ¹³C), and IR spectroscopy. Comparative analysis with databases like NIST Chemistry WebBook ensures accurate identification of fragmentation patterns and spectral matches .
Q. Methodological Answer :
- GC-MS : Use a nonpolar column (e.g., DB-5MS) with He carrier gas. The molecular ion peak (m/z 124) and fragments (m/z 82, cyclopentane ring) confirm structure.
- NMR : In CDCl₃, expect cyclopentane protons as a multiplet (δ 1.5–2.1 ppm) and butenyl protons as a doublet of doublets (δ 4.9–5.2 ppm for vinyl H) .
- IR : C-H stretches for sp³ (2900–3000 cm⁻¹) and sp² (3020–3100 cm⁻¹) carbons validate the alkene moiety.
How can thermodynamic properties (e.g., vapor pressure, enthalpy of formation) of this compound be experimentally determined?
Basic Research Question
Vapor pressure can be measured using a static method with a manometer, while combustion calorimetry provides enthalpy data. Cross-reference results with computational models (e.g., COSMO-RS) to validate accuracy .
Q. Methodological Answer :
- Vapor Pressure : Employ an isoteniscope at 25–100°C. For this compound, expect values similar to ethylcyclopentane (~40 mmHg at 25°C) .
- Enthalpy of Formation : Use a bomb calorimeter with benzoic acid calibration. Compare experimental ΔHf with group contribution methods (e.g., Benson increments).
What mechanistic insights exist for the isomerization of this compound under acidic or catalytic conditions?
Advanced Research Question
Isomerization pathways (e.g., to 2- or 3-butenyl isomers) involve carbocation rearrangements or metal-catalyzed hydride shifts. Kinetic studies using deuterated analogs and DFT calculations can elucidate dominant pathways .
Q. Methodological Answer :
- Step 1 : Treat this compound with H₂SO₄ (0.1 M) in THF at 50°C. Monitor isomer distribution via GC.
- Step 2 : Perform deuterium labeling (e.g., DCl/D₂O) to track hydride shifts in NMR.
- Step 3 : Compare experimental data with DFT-calculated transition states (e.g., Gaussian 16, B3LYP/6-31G*).
How should researchers address contradictions in reported reactivity data (e.g., oxidation rates) for this compound?
Advanced Research Question
Data discrepancies often arise from impurities or varying experimental setups. Systematic replication under controlled conditions (e.g., solvent purity, O₂ exclusion) and meta-analysis of literature are critical .
Q. Methodological Answer :
- Step 1 : Repeat oxidation assays (e.g., KMnO₄ in acetone/water) with rigorously purified substrate.
- Step 2 : Compare kinetic data (rate constants, activation energy) across studies. Use Arrhenius plots to identify outliers.
- Step 3 : Apply statistical tools (e.g., Grubbs’ test) to assess data consistency.
What strategies are recommended for studying this compound’s interactions with biological systems (e.g., enzyme inhibition)?
Advanced Research Question
Use in vitro assays (e.g., fluorescence-based enzyme inhibition) and molecular docking to probe interactions. Preliminary data on cyclopentane derivatives suggest selective binding to hydrophobic enzyme pockets .
Q. Methodological Answer :
- Step 1 : Screen against cytochrome P450 isoforms using fluorogenic substrates.
- Step 2 : Perform docking simulations (AutoDock Vina) with cyclopentane ring as a hydrophobic anchor.
- Step 3 : Validate with mutagenesis (e.g., Phe→Ala substitutions in binding pockets).
How can computational modeling optimize the design of this compound derivatives for specific applications?
Advanced Research Question
QSAR models and molecular dynamics (MD) simulations predict physicochemical properties and stability. Leverage databases like PubChem to train models for substituent effects .
Q. Methodological Answer :
- Step 1 : Build a QSAR model using descriptors (logP, polar surface area) from existing cyclopentane derivatives.
- Step 2 : Simulate MD trajectories (GROMACS) to assess membrane permeability for drug delivery studies.
- Step 3 : Synthesize top candidates (e.g., fluoro-substituted analogs) and validate predictions experimentally.
What safety protocols are essential for handling this compound in laboratory settings?
Basic Research Question
Follow OSHA guidelines for volatile organics: use fume hoods, flame-resistant PPE, and grounded equipment. Store in amber bottles under nitrogen, away from oxidizers .
Q. Methodological Answer :
- Storage : –20°C in sealed containers with desiccant.
- Waste Disposal : Neutralize with aqueous NaHCO₃ before incineration. Document disposal via hazardous waste manifests.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
